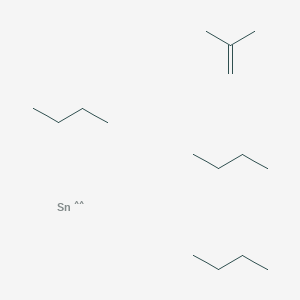
CID 131675678
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 131675678” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 131675678 involves specific reaction conditions and reagents. The preparation methods can vary depending on the desired purity and yield. Common synthetic routes include specific methods and conditions found in the literature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure consistent quality and high yield. Techniques such as carbonization and sulfonation are often employed to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions: CID 131675678 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the nature of the reagents and the conditions under which they are carried out.
Common Reagents and Conditions: The compound reacts with a range of reagents under specific conditions. For example, it may undergo oxidation in the presence of strong oxidizing agents or reduction with reducing agents. Substitution reactions can occur with nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
CID 131675678 has a wide range of applications in scientific research. It is used in chemistry for various reactions and processes, in biology for studying molecular interactions, in medicine for potential therapeutic applications, and in industry for the production of specialized materials.
Mechanism of Action
The mechanism of action of CID 131675678 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical events that result in its observed effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds: CID 131675678 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or similar functional groups. Examples of similar compounds are cephalosporins, which share certain structural features.
Highlighting Uniqueness: What sets this compound apart from similar compounds is its specific chemical structure and the unique properties it imparts. These properties make it suitable for particular applications that other compounds may not be able to achieve.
Properties
Molecular Formula |
C16H38Sn |
|---|---|
Molecular Weight |
349.2 g/mol |
InChI |
InChI=1S/C4H8.3C4H10.Sn/c1-4(2)3;3*1-3-4-2;/h1H2,2-3H3;3*3-4H2,1-2H3; |
InChI Key |
DDUPUMNPBVRQAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC.CCCC.CCCC.CC(=C)C.[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















